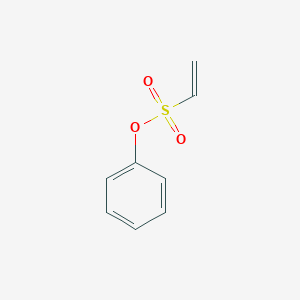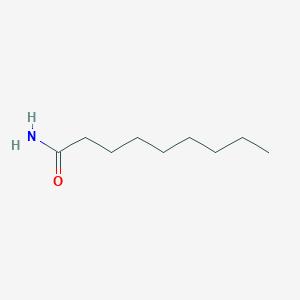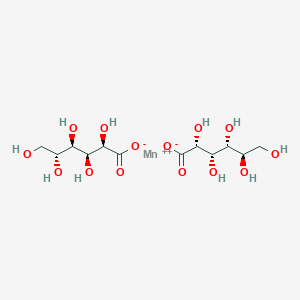
2-(4-aminocyclohexyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminocyclohexyl)acetic Acid is a compound of interest in the field of chemistry, particularly due to its unique molecular structure and properties. This compound, often studied in its various forms and derivatives, has been the subject of various research studies focusing on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- Wani et al. (2013) discussed the synthesis of a related compound, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid, highlighting the formation of zwitterions and the role of hydrogen bonding in its molecular structure (Wani et al., 2013).
- Kikelj et al. (1991) described the synthesis of trans-2-(2′-aminocyclohexyloxy)acetic acid from its azido precursor, illustrating a key transformation in the synthesis of aminocyclohexyl acetic acid derivatives (Kikelj et al., 1991).
Molecular Structure Analysis
- The molecular structure of 2-(4-aminocyclohexyl)acetic Acid derivatives has been explored through X-ray crystallography, revealing interesting aspects like hydrogen bonding and molecular geometry. Kadu et al. (2021) provided insights into the structural characterization of metal complexes of 2-(1-aminocyclohexyl)acetic acid (Kadu et al., 2021).
Chemical Reactions and Properties
- The chemical reactivity and properties of 2-(4-aminocyclohexyl)acetic Acid and its derivatives have been studied extensively. For example, Baul et al. (2002) examined the synthesis and structural characterization of triorganotin(IV) complexes of related amino acetic acids, highlighting their unique chemical properties (Baul et al., 2002).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the practical applications of this compound. However, specific studies focusing exclusively on the physical properties of 2-(4-aminocyclohexyl)acetic Acid were not found in the current dataset.
Chemical Properties Analysis
- The chemical properties of 2-(4-aminocyclohexyl)acetic Acid, like acidity, basicity, and reactivity with various chemical agents, are essential for its applications in synthesis and pharmaceuticals. Xue et al. (2023) explored the acetic acid-catalyzed cyclization reactions involving related compounds, providing insights into its chemical behavior (Xue et al., 2023).
Scientific Research Applications
Overview of Acetic Acid Derivatives in Scientific Research
Acetic acid derivatives, including 2-(4-aminocyclohexyl)acetic acid, play significant roles across various scientific disciplines. These compounds are integral to developing pharmaceuticals, agricultural chemicals, and materials science. Their utility stems from the chemical versatility and reactivity of acetic acid derivatives, enabling tailored functionalization for desired properties or biological activities.
Applications in Environmental and Agricultural Sciences
- Herbicide Research and Environmental Impact : Studies have analyzed the environmental behavior and toxicological impacts of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), an acetic acid derivative. This research is crucial for understanding the ecological consequences of widespread herbicide use and guiding the development of safer, more sustainable agricultural practices (Zuanazzi et al., 2020).
Advances in Pharmaceutical Sciences
- Drug Degradation and Stability Studies : Investigations into the stability and degradation pathways of pharmaceuticals, such as nitisinone, highlight the importance of understanding how acetic acid derivatives behave under various conditions. This knowledge aids in improving drug formulations and ensuring their efficacy and safety over time (Barchańska et al., 2019).
Biotechnological and Microbial Applications
- Microbial Metabolism and Bioremediation : Research on microbial catabolism of indole-3-acetic acid, a plant hormone, sheds light on microbial interactions with plant-derived compounds and the potential for bioremediation strategies. Understanding these microbial pathways could lead to innovations in agriculture and environmental cleanup efforts (Laird et al., 2020).
Material Sciences and Engineering
- Wastewater Treatment Technologies : Studies on the removal of acetic acid from waste streams demonstrate the ongoing need for efficient and sustainable methods to treat industrial effluents. Research in this area contributes to the development of technologies that minimize environmental impacts and recycle valuable resources (Mitchell et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-(4-aminocyclohexyl)acetic Acid is dopamine receptors . Dopamine receptors are a class of G-protein coupled receptors, and five subtypes have been found (D1, D2, D3, D4, and D5). They are involved in many neurological processes including movement, cognition, memory, learning, and more .
Mode of Action
The compound interacts with dopamine receptors, leading to changes in intracellular cyclic adenosine monophosphate levels . Specifically, activation of D1 and D5 receptors increases these levels, while activation of D2, D3, and D4 receptors reduces them .
Biochemical Pathways
The affected biochemical pathway is the dopamine signaling pathway. This pathway regulates many important behaviors in the nerve signaling pathway. Different regions of dopamine receptors play different roles .
Result of Action
Abnormalities in dopamine receptor signaling can cause neuropsychiatric disorders . Therefore, it is possible that this compound could have effects on these disorders.
properties
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminocyclohexyl)acetic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)












